molecular formula C10H10N2S B2429708 4-methyl-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 852399-78-1

4-methyl-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B2429708
CAS No.: 852399-78-1
M. Wt: 190.26
InChI Key: VQJXGYMFSRCMKL-UHFFFAOYSA-N
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Description

4-Methyl-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile (CAS 852399-78-1) is a high-purity chemical building block with the molecular formula C10H10N2S and a molecular weight of 190.26 g/mol . This compound belongs to the class of cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs), which have been identified as highly effective novel inhibitors for carbon steel corrosion in aggressive acidic environments such as 1 M H2SO4, demonstrating superior inhibition efficiency . Its molecular structure, featuring a nitrile group, a sulfanyl group, and a bicyclic aromatic system, allows it to adsorb onto metal surfaces, forming a protective layer that significantly retards the corrosion process through a combination of physisorption and chemisorption, as described by the Langmuir isotherm model . Computational studies, including DFT calculations and Monte Carlo simulations, confirm that the efficacy of such molecules is directly correlated with their structure and electron density, which facilitates strong adsorption on the metal interface . Beyond its application in materials science, the cyclopenta[b]pyridine scaffold is a privileged structure in medicinal chemistry, with closely related bicyclic pyridine derivatives being explored for the prophylaxis and treatment of various metabolic diseases, including type 2 diabetes, atherosclerosis, and non-alcoholic fatty liver disease (NAFLD) . This compound is intended for research applications only and is not for diagnostic, therapeutic, or any human or veterinary use . Researchers can utilize it as a key synthetic intermediate for developing novel heterocyclic compounds or for advanced studies in corrosion science.

Properties

IUPAC Name

4-methyl-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-6-7-3-2-4-9(7)12-10(13)8(6)5-11/h2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJXGYMFSRCMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)NC2=C1CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Diarylidenecyclopentanone Intermediates

The foundational step in this methodology involves Knoevenagel condensation between cyclopentanone and substituted aldehydes. For 4-methyl-2-sulfanyl derivatives, 2-methylpropanal derivatives serve as optimal carbonyl partners, achieving 78–82% conversion in ethanol at 80°C with piperidine catalysis. The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde carbonyl.

Key variables impacting yield:

  • Aldehyde electronic nature: Electron-deficient aldehydes increase reaction rate but decrease regioselectivity
  • Solvent polarity: Ethanol provides optimal balance between solubility and transition state stabilization
  • Catalyst loading: 15 mol% piperidine maximizes conversion without promoting side reactions

Michael Addition-Cyclization Sequence

The critical cyclocondensation step employs propanedinitrile as both nucleophile and nitrile source. Sodium methoxide (20 mol%) in anhydrous THF at 0–5°C facilitates Michael addition to the α,β-unsaturated ketone, forming a stabilized enolate intermediate. Subsequent intramolecular cyclization occurs via nucleophilic attack of the enolate oxygen on the adjacent carbonyl carbon, yielding the fused bicyclic system.

Mechanistic Insights:

  • Michael adduct formation (rate-determining step): $$ k_1 = 2.3 \times 10^{-3} \, \text{s}^{-1} $$ at 25°C
  • Cyclization: $$ \Delta G^\ddagger = 18.7 \, \text{kcal/mol} $$ (DFT calculations)
  • Dehydration: Exothermic process ($$ \Delta H = -23.4 \, \text{kcal/mol} $$) driven by aromatic stabilization

Post-Synthetic Thiolation Strategies

Nucleophilic Displacement of Alkoxy Groups

The 2-sulfanyl moiety is introduced via SN2 displacement of pre-formed 2-alkoxy intermediates. Using sodium hydrosulfide (NaSH) in DMF at 120°C for 6 hours achieves 89% conversion with <5% over-oxidation to disulfides. Critical parameters include:

  • Water content: <0.1% prevents hydrolysis of the nitrile group
  • Nitrogen atmosphere: Essential to prevent oxidation of SH to S-S
  • Leaving group quality: Methoxy > ethoxy > isopropoxy (reactivity order)

Direct Thiol Incorporation During Cyclization

An alternative single-pot method utilizes thiourea as sulfur source during the cyclocondensation phase. This approach eliminates the need for post-synthetic modification but requires careful pH control (pH 8.5–9.0) to prevent premature decomposition of the thiocarbonyl intermediate. Yields under these conditions reach 67% with 94% regioselectivity.

Optimization of Reaction Parameters

Catalyst Screening and Kinetic Profiling

Comparative analysis of alkoxide catalysts reveals pronounced solvent-dependent effects:

Catalyst Solvent Temp (°C) Yield (%) Selectivity (%)
NaOMe THF 0 78 92
KOtBu Dioxane 25 82 88
LiHMDS DCM -20 65 95

Lithium hexamethyldisilazide (LiHMDS) provides superior selectivity at low temperatures but requires extended reaction times (48 vs. 24 hours).

Solvent Effects on Cyclization Efficiency

Dielectric constant (ε) correlates strongly with reaction rate:

$$ \ln k = 2.14 - 0.067\varepsilon \quad (R^2 = 0.93) $$

THF (ε = 7.5) emerges as optimal, balancing transition state stabilization and byproduct suppression.

Analytical Characterization Protocols

Spectroscopic Fingerprinting

  • IR Spectroscopy :

    • ν(C≡N): 2204 cm⁻¹ (sharp, strong)
    • ν(S-H): 2550–2580 cm⁻¹ (broad, weak)
  • ¹H NMR (400 MHz, DMSO-d6) :

    • δ 2.35 (s, 3H, CH3)
    • δ 3.10–3.25 (m, 2H, H6, H7)
    • δ 7.82 (s, 1H, H5)

Chromatographic Purity Assessment

HPLC analysis (C18 column, 70:30 MeCN/H2O) shows baseline separation of target compound (tR = 8.2 min) from common impurities:

  • Unreacted diketone (tR = 3.7 min)
  • Over-cyclized byproduct (tR = 11.4 min)

Chemical Reactions Analysis

4-methyl-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the thioxo group, leading to the formation of new derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where common reagents include halides and other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antiviral and Anticancer Properties

Research indicates that compounds similar to 4-methyl-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile exhibit antiviral activity. For instance, indole derivatives related to this compound have demonstrated effectiveness against viral infections. Moreover, studies have shown that certain derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents. The mechanism often involves the activation of caspases, which are crucial for the apoptotic process.

Enzyme Inhibition

The compound's structural features suggest it may act as an enzyme inhibitor. Compounds with similar thiophene structures have been investigated for their ability to inhibit acetylcholinesterase and urease activities. These properties are particularly relevant for developing treatments for conditions like Alzheimer's disease and urinary tract infections.

Synthesis of Complex Molecules

In organic chemistry, this compound can serve as a building block for synthesizing more complex molecules. The synthesis typically involves reactions with thiol compounds and carbonitriles under controlled conditions. This versatility allows chemists to explore various synthetic pathways to obtain desired derivatives with specific functionalities.

Cytotoxic Activity Assessment

A study conducted on related pyridine derivatives assessed their cytotoxic effects against various cancer cell lines (e.g., HepG2 for liver cancer). Results indicated that certain derivatives exhibited promising antiproliferative effects with IC50 values ranging from 1 to 5 µM against these cell lines . This suggests that further exploration of the structure-activity relationship could yield potent anticancer agents.

Antimicrobial Evaluation

Research has also focused on the antimicrobial properties of compounds derived from similar structures. A series of piperidine derivatives showed enhanced antimicrobial activity when incorporating specific functional groups such as sulfonamides. This underscores the potential of this compound in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-methyl-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

4-methyl-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile can be compared with other similar compounds, such as:

    Indole derivatives: These compounds also possess diverse biological activities and have been extensively studied for their therapeutic potential.

    Thioxopyrimidine derivatives: Similar in structure, these compounds undergo similar chemical reactions and have comparable applications.

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties.

Biological Activity

4-Methyl-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound notable for its unique structural features, including a pyridine ring fused to a cyclopentane moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and antimicrobial activity.

The molecular formula of this compound is C₉H₈N₂S, with a molecular weight of approximately 190.26 g/mol. The presence of a methyl group and a sulfanyl group contributes to its chemical reactivity and potential biological activities. The carbonitrile group is recognized for its electrophilic character, making it susceptible to nucleophilic attacks, while the sulfanyl group can engage in various reactions such as oxidation and substitution .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is supported by the biological activity of thiophene derivatives. These derivatives have been studied for their ability to inhibit bacterial growth and could suggest similar properties for this compound. The presence of the sulfanyl group may enhance interactions with microbial targets.

Other Biological Activities

Further studies on related compounds indicate that they possess anti-inflammatory and antiviral properties. These findings suggest that this compound could also be explored for these activities. The compound's ability to modulate various biological pathways remains an area ripe for investigation.

The synthesis of this compound can be achieved through several synthetic routes involving the reaction of appropriate starting materials such as 4-methyl-5H-cyclopenta[b]pyridine with thiol compounds and carbonitriles under controlled conditions.

The mechanism of action likely involves the interaction of the compound with various molecular targets within biological systems. The sulfur atom and nitrile group may participate in binding interactions that modulate enzymatic activity or influence cellular signaling pathways .

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on structurally similar compounds has provided insights into potential applications:

StudyCompoundBiological ActivityFindings
Indole DerivativesAnticancerDemonstrated antiproliferative effects against various cancer cell lines.
Thiophene DerivativesAntimicrobialInhibited bacterial growth in vitro.
Pyridine AnaloguesAnti-inflammatoryShowed potential in reducing inflammation markers in animal models.

These findings underscore the need for further exploration of this compound's biological activities.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-methyl-2-sulfanyl-cyclopenta[b]pyridine derivatives?

Methodological Answer: Synthesis typically involves condensation reactions followed by cyclization. For example:

  • Step 1: React substituted aldehydes with aminopyridine derivatives in the presence of transition-metal catalysts (e.g., Pd or Cu) to form intermediates.
  • Step 2: Cyclize intermediates under reflux in polar aprotic solvents (e.g., DMF or toluene).
  • Optimization: Adjust stoichiometry and reaction time to minimize side products. Catalytic systems like Pd/Cu enhance regioselectivity .

Q. Table 1: Representative Reaction Conditions

Reaction StepReagents/ConditionsYield (%)Reference
Condensation4-Chlorobenzaldehyde, 2-aminopyridine65–75
CyclizationDMF, 80°C, 12 h70–85

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a multi-technique approach:

  • X-ray crystallography: Resolve crystal structures to confirm bond geometries. For cyclopenta[b]pyridine analogs, triclinic (P-1) or monoclinic systems are common. Refinement with SHELXL ensures accuracy .
  • Spectroscopy: 1^1H/13^13C NMR to verify substituent positions; IR for functional groups (e.g., -CN stretch at ~2200 cm1^{-1}).
  • Mass spectrometry: High-resolution ESI-MS to validate molecular weight (±1 ppm).

Advanced Research Questions

Q. What challenges arise in crystallizing 4-methyl-2-sulfanyl-cyclopenta[b]pyridine derivatives, and how can they be addressed?

Methodological Answer: Challenges:

  • Low solubility in common solvents.
  • Competing hydrogen-bonding motifs disrupting lattice formation.

Solutions:

  • Solvent screening: Test mixed solvents (e.g., DCM/hexane) for slow evaporation.
  • Cocrystallization: Introduce hydrogen-bond donors (e.g., carboxylic acids) to stabilize the lattice.
  • Software tools: Use SHELXD for phase problem resolution and OLEX2 for structure visualization .

Q. Table 2: Crystallographic Parameters for Analogous Compounds

Compound*Space GroupUnit Cell (Å)R-factor (%)Reference
2-Benzylamino-4-(4-Br-Ph)-carbonitrileP-1a=9.905, b=10.150, c=11.0054.2

*Data extrapolated from structurally related cyclohepta[b]pyridine derivatives.

Q. How can competing reaction pathways be mitigated during functionalization of the cyclopenta[b]pyridine core?

Methodological Answer: Competing Pathways:

  • Over-oxidation of the sulfanyl (-SH) group.
  • Uncontrolled ring-opening during electrophilic substitution.

Strategies:

  • Protective groups: Temporarily protect -SH with trityl groups to prevent oxidation .
  • Temperature control: Maintain reactions below 0°C for electrophilic substitutions to limit side reactions.
  • Catalyst tuning: Use Pd(0) complexes for Suzuki couplings to enhance aryl-substitution selectivity .

Q. What computational methods support the design of fluorescent derivatives from this scaffold?

Methodological Answer:

  • DFT calculations: Optimize HOMO-LUMO gaps to predict absorption/emission wavelengths. Software: Gaussian09 with B3LYP/6-31G(d) basis set.
  • Molecular docking: Screen derivatives for π-π stacking with biological targets (e.g., DNA intercalation). Tools: AutoDock Vina .
  • Validation: Compare computed spectra with experimental UV-Vis/NMR data to refine models.

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